1-[3-(7-Hydroxy-5-azaspiro[2.4]heptane-5-carbonyl)azetidin-1-yl]ethanone
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Overview
Description
1-[3-(7-Hydroxy-5-azaspiro[2.4]heptane-5-carbonyl)azetidin-1-yl]ethanone is a complex organic compound featuring a unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The spirocyclic motif, particularly the 5-azaspiro[2.4]heptane core, is known for its stability and bioactivity, making it a valuable scaffold in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(7-Hydroxy-5-azaspiro[2.4]heptane-5-carbonyl)azetidin-1-yl]ethanone typically involves multiple steps, starting from readily available precursors. One common approach is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with ethyl cyclopropylidene acetate, which forms the 5-azaspiro[2.4]heptane core . This reaction is often catalyzed by chiral catalysts to ensure stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process might also involve the purification of intermediates through crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[3-(7-Hydroxy-5-azaspiro[2.4]heptane-5-carbonyl)azetidin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The azetidinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the azetidinyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
1-[3-(7-Hydroxy-5-azaspiro[2.4]heptane-5-carbonyl)azetidin-1-yl]ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with unique properties due to its stable spirocyclic structure.
Mechanism of Action
The mechanism of action of 1-[3-(7-Hydroxy-5-azaspiro[2.4]heptane-5-carbonyl)azetidin-1-yl]ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit an enzyme by occupying its active site or activate a receptor by mimicking a natural ligand. The exact pathways and targets depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
5-Azaspiro[2.4]heptane: Shares the spirocyclic core but lacks the additional functional groups.
Azetidin-1-yl derivatives: Compounds with similar azetidinyl groups but different substituents.
Uniqueness
1-[3-(7-Hydroxy-5-azaspiro[2.4]heptane-5-carbonyl)azetidin-1-yl]ethanone is unique due to its combination of the spirocyclic core and the azetidinyl group, which confer both stability and reactivity. This makes it a versatile scaffold for drug development and other applications.
Properties
IUPAC Name |
1-[3-(7-hydroxy-5-azaspiro[2.4]heptane-5-carbonyl)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-8(15)13-4-9(5-13)11(17)14-6-10(16)12(7-14)2-3-12/h9-10,16H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBAGTFODHWOQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)N2CC(C3(C2)CC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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